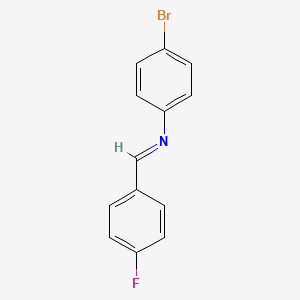

4-Bromo-N-(4-fluorobenzylidene)-aniline

Description

4-Bromo-N-(4-fluorobenzylidene)-aniline is a Schiff base compound formed via the condensation of 4-bromoaniline and 4-fluorobenzaldehyde. Schiff bases (R₁R₂C=NR₃) are pivotal in coordination chemistry due to their tunable electronic and steric properties, which arise from substituent variations on the aromatic rings . The title compound features a bromine atom at the para position of the aniline ring and a fluorine atom on the benzylidene fragment. Such deviations from planarity are critical for understanding intermolecular interactions and packing in the solid state.

Properties

CAS No. |

64222-86-2 |

|---|---|

Molecular Formula |

C13H9BrFN |

Molecular Weight |

278.12 g/mol |

IUPAC Name |

N-(4-bromophenyl)-1-(4-fluorophenyl)methanimine |

InChI |

InChI=1S/C13H9BrFN/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-9H |

InChI Key |

KGJDVCSCEDMUTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(4-fluorobenzylidene)-aniline typically involves the condensation reaction between 4-bromoaniline and 4-fluorobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(4-fluorobenzylidene)-aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted anilines, depending on the nucleophile used.

Scientific Research Applications

4-Bromo-N-(4-fluorobenzylidene)-aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(4-fluorobenzylidene)-aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the molecular structure of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The substituents on the aromatic rings significantly alter the electronic and structural properties of Schiff bases. Below is a comparison of key analogues:

Note: *Direct crystallographic data for this compound is unavailable; angles are inferred from analogues.

- Electron-Withdrawing vs. Donor Groups: Bromine (Br) and fluorine (F) are electron-withdrawing, reducing electron density on the imine nitrogen, whereas hydroxy (OH) and dimethylamino (NMe₂) groups donate electrons, enhancing coordination ability .

- Planarity: Compounds with strong electron-withdrawing groups (e.g., NO₂) may exhibit greater planarity due to enhanced conjugation, while bulky substituents (e.g., trimethoxy in ) increase steric hindrance, reducing planarity .

Crystallographic and Conformational Analysis

Crystallographic studies reveal how substituents affect molecular geometry:

- 4-Fluoro-N-(4-hydroxybenzylidene)aniline: Dihedral angle = 50.52°, with intramolecular O–H⋯N hydrogen bonding stabilizing the non-planar conformation .

- 4-Bromo-N-(4-nitrobenzylidene)aniline : The nitro group’s strong electron-withdrawing nature likely increases conjugation, but steric effects from bromine may reduce planarity (data inferred from and ).

- 4-Chloro-N-[4-(diethylamino)benzylidene]aniline: Dihedral angles of 60.4° and 61.0° between rings, attributed to steric bulk from diethylamino groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.